5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1343726-87-3
VCID: VC11496678
InChI: InChI=1S/C7H11N3OS/c8-7-10-9-6(12-7)5-2-1-3-11-4-5/h5H,1-4H2,(H2,8,10)
SMILES:
Molecular Formula: C7H11N3OS
Molecular Weight: 185.25 g/mol

5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine

CAS No.: 1343726-87-3

Cat. No.: VC11496678

Molecular Formula: C7H11N3OS

Molecular Weight: 185.25 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine - 1343726-87-3

Specification

CAS No. 1343726-87-3
Molecular Formula C7H11N3OS
Molecular Weight 185.25 g/mol
IUPAC Name 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C7H11N3OS/c8-7-10-9-6(12-7)5-2-1-3-11-4-5/h5H,1-4H2,(H2,8,10)
Standard InChI Key WRBRUNMRAOEYOT-UHFFFAOYSA-N
Canonical SMILES C1CC(COC1)C2=NN=C(S2)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-(oxolan-3-yl)-1,3,4-thiadiazol-2-amine combines a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—with a tetrahydrofuran (oxolane) moiety. The amine group at position 2 and the oxolane ring at position 5 contribute to its polarity and solubility profile. Key physicochemical properties are summarized below:

PropertyValue
CAS Number1250807-26-1
Molecular FormulaC6H9N3OS\text{C}_6\text{H}_9\text{N}_3\text{OS}
Molecular Weight171.22 g/mol
Hazard Statements (GHS)H335, H315, H319
Precautionary MeasuresP264, P280, P305+P351+P338

The compound’s planar thiadiazole ring facilitates π-π stacking interactions, while the oxolane substituent enhances metabolic stability compared to simpler alkyl chains . Computational modeling predicts moderate lipophilicity (logP1.2\log P \approx 1.2), suggesting balanced membrane permeability and aqueous solubility .

Synthesis and Manufacturing

A one-pot synthesis strategy for 1,3,4-thiadiazol-2-amine derivatives, as described by recent methodologies, involves the cyclodehydration of thiosemicarbazides with carboxylic acids in the presence of polyphosphate ester (PPE) . For 5-(oxolan-3-yl)-1,3,4-thiadiazol-2-amine, the reaction likely proceeds via the following steps:

  • Formation of Thiosemicarbazide: Condensation of thiosemicarbazide with tetrahydrofuran-3-carboxylic acid.

  • Cyclodehydration: PPE-mediated cyclization to form the thiadiazole ring, eliminating water.

The reaction mechanism avoids toxic reagents like POCl3\text{POCl}_3 or SOCl2\text{SOCl}_2, aligning with green chemistry principles . While yields for this specific compound are unreported, analogous syntheses achieve 60–75% efficiency under optimized conditions . Alternative routes may employ thiophosgene or oxidative desulfurization, though these methods pose greater safety risks .

HazardPrecautionary Measure
Respiratory irritation (H335)Use respiratory protection
Skin irritation (H315)Wear gloves and protective clothing
Eye irritation (H319)Use safety goggles

Handling requires ventilation, closed systems, and emergency eyewash stations . Spills should be contained using inert absorbents and disposed of per hazardous waste protocols.

Applications and Future Directions

The compound’s primary applications lie in drug discovery, serving as a scaffold for antiparasitic or antimicrobial agents. Key research priorities include:

  • SAR Studies: Systematically varying oxolane substituents to optimize potency and pharmacokinetics.

  • In Vivo Efficacy Testing: Evaluating adult worm burden reduction in filarial infection models.

  • Toxicology Profiling: Assessing genotoxicity, cardiotoxicity (hERG inhibition), and CYP450 interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator